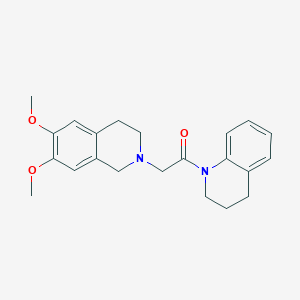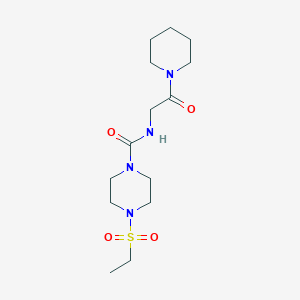
4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide, also known as PP2A activator, is a small molecule compound that has been extensively researched in the field of biochemistry and pharmacology. PP2A activator has shown potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.
Wirkmechanismus
4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide activator exerts its effects by binding to the catalytic subunit of this compound, thereby promoting its activation and enhancing its phosphatase activity. This, in turn, leads to the dephosphorylation of various signaling molecules, including AKT, ERK, and p53, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound activator has been shown to exhibit potent anti-cancer activity in various preclinical studies. The compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. This compound activator has also been shown to exhibit neuroprotective effects in various animal models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Additionally, the compound has been shown to inhibit HIV replication by targeting the viral Tat protein.
Vorteile Und Einschränkungen Für Laborexperimente
4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide activator has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of this compound activator is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
For the development of 4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide activator include the identification of novel analogs with improved solubility and efficacy, the development of targeted delivery systems, and the evaluation of its potential in combination with other therapies.
Synthesemethoden
4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide activator can be synthesized through a multi-step process involving the reaction of morpholine with pyrazole and succinic anhydride. The reaction yields a white crystalline solid, which can be purified through recrystallization. The purity and identity of the compound can be confirmed through various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide activator has been extensively studied for its potential therapeutic applications. The compound has been shown to activate this compound, a serine/threonine phosphatase that plays a critical role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound dysregulation has been implicated in the development and progression of various diseases, including cancer, Alzheimer's disease, and HIV infection.
Eigenschaften
IUPAC Name |
4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c13-11(18)10-9-16(7-8-20-10)12(19)14-3-1-5-17-6-2-4-15-17/h2,4,6,10H,1,3,5,7-9H2,(H2,13,18)(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOWPBAEERQRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCCCN2C=CC=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B7543129.png)

![4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543142.png)
![4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7543147.png)


![N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B7543164.png)


![4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543198.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B7543240.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7543246.png)

